molecular formula C14H8F3N B13923545 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile

2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B13923545
M. Wt: 247.21 g/mol
InChI Key: OIRBPSDAUNKKEQ-UHFFFAOYSA-N
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Description

2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile: is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile typically involves the introduction of a trifluoromethyl group to a biphenyl precursor. One common method is the trifluoromethylation of a biphenyl compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, reduced products

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Chemistry: 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile is used as a building block in organic synthesis, particularly in the development of new materials with unique properties. Its trifluoromethyl group imparts high thermal stability and chemical resistance, making it valuable in the synthesis of polymers and advanced materials .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable component in the development of pharmaceuticals .

Industry: The compound is used in the production of agrochemicals, where its chemical properties contribute to the development of herbicides, fungicides, and insecticides. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. In drug design, this compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
  • 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
  • Trifluoromethylated pyridine derivatives

Uniqueness: 2’-(Trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group on the biphenyl structure. This combination imparts distinct chemical properties, such as high thermal stability, chemical resistance, and specific reactivity patterns, making it valuable in various applications .

Properties

Molecular Formula

C14H8F3N

Molecular Weight

247.21 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H8F3N/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8H

InChI Key

OIRBPSDAUNKKEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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